molecular formula C26H29Cl4N5O2 B1679122 PD0166285 (dihydrochloride) CAS No. 212391-63-4

PD0166285 (dihydrochloride)

Cat. No. B1679122
M. Wt: 585.3 g/mol
InChI Key: NADLBPWBFGTESN-UHFFFAOYSA-N
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Description

PD0166285 dihydrochloride is a substrate of P-gp and a potent inhibitor of WEE1, a kinase that plays a crucial role in cell cycle regulation . It is also a weak inhibitor of Myt1 . The IC50 values for WEE1 and Myt1 are 24 nM and 72 nM, respectively . It also exhibits an IC50 of 3.433 μM for Chk1 .


Molecular Structure Analysis

The molecular formula of PD0166285 dihydrochloride is C26H29Cl4N5O2, and its molecular weight is 585.35 .


Chemical Reactions Analysis

PD0166285 dihydrochloride has been shown to inhibit irradiation-induced Cdc2 phosphorylation at the Tyr-15 and Thr-14 in cancer cell lines . This inhibition abrogates the G2 arrest, leading to an increase in mitotic cell populations .


Physical And Chemical Properties Analysis

PD0166285 dihydrochloride is a solid compound . The specific physical and chemical properties, such as solubility and stability, are not explicitly mentioned in the search results.

Scientific Research Applications

Mechanism of Action and Therapeutic Potential

PD0166285 (dihydrochloride) is often studied within the context of its impact on the pyruvate dehydrogenase complex (PDHC), a key enzyme in cellular energy metabolism. Dichloroacetate (DCA), a related compound, has been investigated for its ability to alter the phosphorylation state and stability of PDHC, offering potential therapeutic benefits for mitochondrial diseases and conditions characterized by altered energy metabolism.

  • Genetic Mitochondrial Diseases : Dichloroacetate has been explored for the treatment of genetic mitochondrial diseases, stimulating the PDH complex and showing promise in patients with PDH deficiency. Studies suggest that DCA could be well-tolerated in young children and may offer benefits by stimulating residual enzyme activity, thereby enhancing cellular energy metabolism (Stacpoole et al., 2008).

  • Cancer Therapy : The role of DCA in cancer therapy has been highlighted by its ability to inhibit pyruvate dehydrogenase kinase (PDK), shifting cancer cell metabolism from aerobic glycolysis to oxidative phosphorylation. This metabolic alteration can effectively kill cancer cells with limited cytotoxicity to normal cells, suggesting DCA as a promising antineoplastic agent (Ho & Coomber, 2015).

  • Cutaneous Melanoma : Overexpression of PDK in cutaneous melanoma provides a rationale for considering DCA as a candidate for therapy. Research indicates that DCA treatment can lead to a decrease in glucose consumption and lactate production in melanoma cell lines, highlighting its potential use in melanoma therapy alone or in combination with mTOR inhibitors (Pópulo et al., 2015).

  • Metabolic Modulation in Pulmonary Arterial Hypertension : DCA has also been studied for its effects in pulmonary arterial hypertension (PAH), where it can improve hemodynamics in genetically susceptible patients. This highlights the importance of considering patient genotype in clinical trial design and identifies a novel drug target for PAH (Michelakis et al., 2017).

Safety And Hazards

PD0166285 dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADLBPWBFGTESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432749
Record name PD 166285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PD0166285 (dihydrochloride)

CAS RN

212391-63-4
Record name PD 166285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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